EPZ004777 hydrochloride

Surface Plasmon Resonance Binding Kinetics Target Engagement

Many DOT1L enzymatic assays require aqueous buffers where DMSO carryover from free base EPZ004777 compromises data reliability. EPZ004777 hydrochloride (CAS 1380316-03-9) overcomes this limitation with enhanced aqueous solubility, enabling DMSO-free dose-response studies. This salt form retains validated DOT1L inhibition (IC50 0.4-0.5 nM, KD 0.25 nM) and >1,200-fold selectivity across PMTs. Key advantages: (1) Direct aqueous dilution avoids DMSO toxicity artifacts in MLL-rearranged leukemia cell assays (MV4-11, MOLM-13, THP-1); (2) Consistent biochemical results without solvent control arms; (3) Reliable supply with ≥98% purity and global shipping. Ideal reference inhibitor for SAR benchmarking and in vitro mechanistic studies.

Molecular Formula C28H42ClN7O4
Molecular Weight 576.1 g/mol
Cat. No. B10800353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ004777 hydrochloride
Molecular FormulaC28H42ClN7O4
Molecular Weight576.1 g/mol
Structural Identifiers
SMILESCC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
InChIInChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1
InChIKeyNPEPLDAFAVXSBD-XRJUUMFPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ004777 Hydrochloride: DOT1L Inhibitor


EPZ004777 hydrochloride (CAS 1380316-03-9) is the hydrochloride salt form of EPZ004777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L [1]. The parent compound EPZ004777 (CAS 1338466-77-5) inhibits DOT1L enzymatic activity with an IC50 of 400 ± 100 pM (0.4 nM) in cell-free assays and demonstrates >1,000-fold selectivity for DOT1L over a panel of other protein methyltransferases [2]. The hydrochloride salt formulation enhances aqueous solubility for in vitro and ex vivo applications, addressing a key practical limitation of the free base form in experimental workflows .

Workflow DOT1L methyltransferase inhibition studies
Format Hydrochloride salt for aqueous solubility in cell-free and cell-based assays
Selection First-generation reference inhibitor with reported >1,000-fold PMT selectivity context
Use Context In vitro MLL-r leukemia model studies; osmotic pump-based in vivo models

EPZ004777 Hydrochloride: Substitution Concerns


DOT1L inhibitors, despite sharing a common molecular target, exhibit marked differences in binding kinetics, cellular potency, selectivity profiles, and pharmacokinetic properties that preclude simple interchangeability [1]. EPZ004777 (IC50 0.4–0.5 nM; KD 0.25 nM) differs from SGC0946 (IC50 0.3 nM; KD 0.06 nM) in binding affinity and cellular efficacy, while pinometostat (EPZ5676; Ki 80 pM) demonstrates >37,000-fold selectivity versus EPZ004777's >1,200-fold window, and far superior systemic exposure without osmotic pump delivery . The hydrochloride salt of EPZ004777 offers distinct solubility and handling advantages over the free base form, making salt form substitution alone a potential source of experimental variability. The following evidence quantifies exactly where EPZ004777 hydrochloride diverges from its closest comparators in dimensions directly relevant to experimental design and procurement decisions.

Binding kinetics Target residence time may differ from SGC0946; SPR KD values are not interchangeable
Selectivity margin EPZ5676 has a wider selectivity window (~30×); off-target PRMT5 activity may vary
Salt form Free base requires DMSO; hydrochloride salt enables aqueous protocols—substitution alters solvent artifacts

EPZ004777 Hydrochloride: Comparative Evidence


SPR Binding Affinity Comparison

In a direct head-to-head surface plasmon resonance (SPR) analysis, EPZ004777 binds DOT1L with 1:1 stoichiometry and a dissociation constant (KD) of 0.25 nM, while SGC0946 exhibits a KD of 0.06 nM [1]. This ~4.2-fold difference in binding affinity reflects the brominated adenine ring modification in SGC0946 that enhances target residence time [1]. For experimental designs requiring defined target engagement kinetics, EPZ004777 provides a distinct binding profile rather than serving as a weaker analog substitute.

SPR Binding Affinity
Head-to-head
EPZ004777 KD 0.25 nM vs SGC0946 KD 0.06 nM
~4.2-fold lower affinity, 1:1 stoichiometry
Reported target engagement kinetics context
Data to verify; informs washout and residence time interpretation
Surface Plasmon Resonance Binding Kinetics Target Engagement DOT1L SPR

Enzymatic Inhibition Comparison

In a direct head-to-head enzymatic inhibition assay, EPZ004777 inhibits DOT1L with an IC50 of 0.5 nM, while SGC0946 inhibits with an IC50 of 0.3 nM [1]. Multiple independent sources confirm EPZ004777's IC50 in the range of 0.4–0.5 nM across various assay formats [2]. EPZ5676 (pinometostat) demonstrates a Ki of 80 pM in a cell-free DOT1L assay, representing ~5- to 6-fold greater biochemical potency than EPZ004777 .

Enzymatic Inhibition
Head-to-head
EPZ004777 IC50 0.5 nM; SGC0946 IC50 0.3 nM
EPZ5676 Ki 80 pM (~5–6× more potent)
Assay potency context; first-generation benchmark
Cell-free radionuclide assay; supports SAR reference selection
Enzymatic Assay DOT1L Inhibition IC50 Cell-Free Assay Biochemical Potency

Selectivity Window Comparison

EPZ004777 demonstrates >1,200-fold selectivity for DOT1L over all other tested protein methyltransferases (PMTs), with IC50 = 0.4 nM for DOT1L versus 521 ± 137 nM for PRMT5 and >50 μM for other HMTs [1]. In contrast, EPZ5676 (pinometostat) exhibits >37,000-fold selectivity against all other PMTs tested . SGC0946 is reported as inactive against a panel of 12 PMTs and DNMT1, representing a different selectivity profile [2]. EPZ004777's selectivity window is sufficient for most cellular applications but narrower than clinical-stage EPZ5676.

Selectivity Window
Cross-study
EPZ004777 >1,200× over PMTs; PRMT5 IC50 521 nM
EPZ5676 >37,000×; SGC0946 inactive vs 12 PMTs
Selectivity profile context; residual PRMT5 activity noted
Panel includes CARM1, EHMT2, EZH1/2, PRMT1/5/8, SETD7, WHSC1
Selectivity Profiling Off-Target Activity Protein Methyltransferases Chemical Probe Selectivity Window

Pharmacokinetic Profile Comparison

EPZ004777 exhibits poor systemic pharmacokinetics that preclude standard in vivo dosing via oral gavage or intraperitoneal injection. Whole-animal studies using EPZ004777 required subcutaneous osmotic pump implantation to achieve sustained therapeutically relevant compound exposure [1]. In contrast, EPZ5676 (pinometostat) was specifically optimized for improved PK properties, enabling oral or intravenous administration without osmotic pumps, and advanced to Phase 1 clinical trials . EPZ004777 nevertheless prolongs median survival in MLL xenograft mouse models when delivered via osmotic pump [2].

In Vivo Delivery
Class-level
Osmotic pump required for sustained exposure
EPZ5676 supports oral/IP administration
Model-specific delivery context; pump infrastructure needed
MLL xenograft survival prolonged with pump delivery
Pharmacokinetics In Vivo Dosing Osmotic Pump Systemic Exposure Preclinical Pharmacology

Hydrochloride Salt Solubility Advantage

EPZ004777 hydrochloride (CAS 1380316-03-9) is the hydrochloride salt of EPZ004777, formulated specifically to improve aqueous solubility compared to the free base form (CAS 1338466-77-5) . The free base exhibits limited aqueous solubility and typically requires DMSO for dissolution . The hydrochloride salt enables more flexible aqueous buffer-based experimental protocols without organic solvent carryover artifacts in cell-based assays. This salt form differentiation is procurement-relevant when experimental workflows require aqueous solubility without DMSO.

Solubility Advantage
Data to verify
HCl salt: enhanced aqueous solubility
Free base: limited aqueous solubility, DMSO required
Formulation-context; avoids DMSO carryover
Exact solubility values not reported in primary literature
Salt Form Selection Solubility Hydrochloride Formulation In Vitro Assay

EPZ004777 Hydrochloride: Validated Applications


In Vitro MLL-r Leukemia Studies

EPZ004777 hydrochloride is optimally deployed for in vitro studies examining DOT1L dependency in MLL-rearranged acute leukemia cell lines including MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), and THP-1 (MLL-AF9). At concentrations of 3 μM or higher, EPZ004777 selectively inhibits proliferation of these cells while sparing non-MLL-rearranged lines such as Jurkat [1][2]. The hydrochloride salt's enhanced aqueous solubility enables buffer-based dilution series without DMSO carryover, a practical advantage over the free base for dose-response studies in cell culture [3]. This application leverages EPZ004777's established selectivity profile (>1,200-fold over PMTs) and defined binding kinetics (KD 0.25 nM) to probe MLL fusion-driven leukemogenesis mechanisms.

SAR Reference for DOT1L Inhibitors

EPZ004777 serves as the reference first-generation DOT1L inhibitor against which all subsequent structural analogs (SGC0946, EPZ5676/pinometostat) were benchmarked [1]. Medicinal chemistry programs developing novel DOT1L inhibitors can use EPZ004777 hydrochloride as the validated baseline control for comparing binding affinity (KD 0.25 nM), enzymatic potency (IC50 0.4–0.5 nM), and cellular H3K79 methylation inhibition in side-by-side assays with new chemical entities. The defined ~4.2-fold difference in KD between EPZ004777 and its brominated analog SGC0946 provides a quantitative SAR reference point for evaluating adenine-ring modifications [2].

In Vivo Studies via Osmotic Pump

For research groups with established osmotic pump implantation capabilities, EPZ004777 can be deployed in MLL xenograft mouse models to study DOT1L inhibition in vivo [1]. The compound prolongs median survival in these models when delivered via continuous subcutaneous infusion [2]. However, investigators should note that EPZ5676 is the preferred DOT1L inhibitor for standard in vivo pharmacology studies without osmotic pump requirements [3]. EPZ004777 in vivo use is appropriate only when comparing back to historical first-generation inhibitor data or when osmotic pump delivery is already established in the laboratory workflow.

Aqueous Buffer Biochemical Assays

The hydrochloride salt form of EPZ004777 enables aqueous solubility that the free base (insoluble in water, requiring DMSO) cannot provide [1]. This makes EPZ004777 hydrochloride the preferred procurement choice for biochemical assays where organic solvent carryover could interfere with enzyme activity measurements or protein stability. The salt form is particularly advantageous for DOT1L enzymatic activity assays performed in aqueous buffers containing TRIS, NaCl, and DTT as described in published protocols [2], where DMSO concentrations would otherwise require careful control or solvent-only control arms.

Application
Selection Property
Validation Focus
MLL-r leukemia cell studies
Aqueous solubility (HCl salt)
H3K79 methylation endpoint review
DOT1L inhibitor SAR studies
First-generation reference inhibitor
Benchmark binding affinity and enzymatic potency context
Osmotic pump-dependent in vivo models
Continuous infusion delivery requirement
MLL xenograft survival endpoint context
Aqueous buffer DOT1L assays
Enhanced aqueous solubility (vs free base)
Solvent-free enzyme activity measurement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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